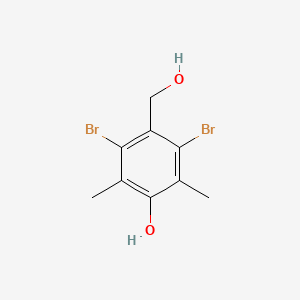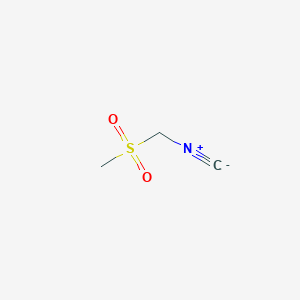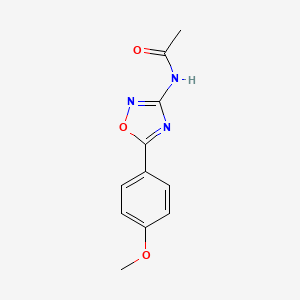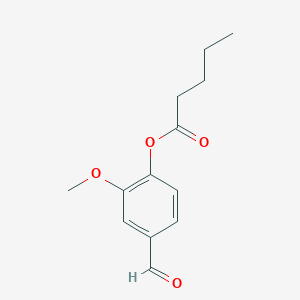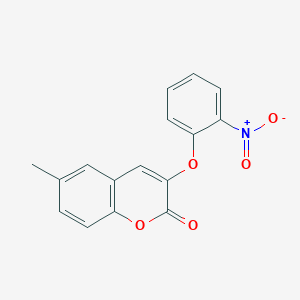![molecular formula C20H20O3 B14294082 5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one CAS No. 112404-41-8](/img/structure/B14294082.png)
5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one is an organic compound with a complex structure that includes a benzoyl group, a hydroxy group, and a cyclohexanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one typically involves multiple steps, starting with the preparation of the cyclohexanone ring. One common method involves the Friedel-Crafts acylation of benzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxy group can be introduced through a subsequent hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of a benzyl derivative
Substitution: Formation of various substituted derivatives depending on the reagent used
Applications De Recherche Scientifique
5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzoyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[Hydroxy(phenyl)methyl]cyclohexanone
- 5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid
- Phenylacetone
Uniqueness
5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.
Propriétés
Numéro CAS |
112404-41-8 |
|---|---|
Formule moléculaire |
C20H20O3 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
5-benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C20H20O3/c21-18-13-16(19(22)14-7-3-1-4-8-14)11-12-17(18)20(23)15-9-5-2-6-10-15/h1-10,16-17,20,23H,11-13H2 |
Clé InChI |
KQWQHJANDSDMCL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)CC1C(=O)C2=CC=CC=C2)C(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine](/img/structure/B14294005.png)
![Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14294019.png)
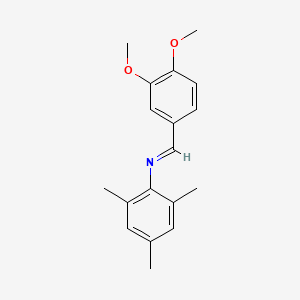
![Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]-](/img/structure/B14294032.png)
![2-[(14-Bromotetradecyl)oxy]oxane](/img/structure/B14294040.png)
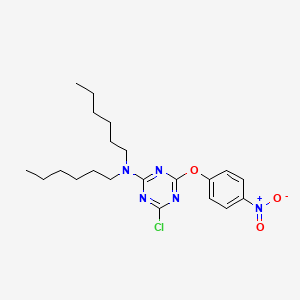
![2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid](/img/structure/B14294052.png)
